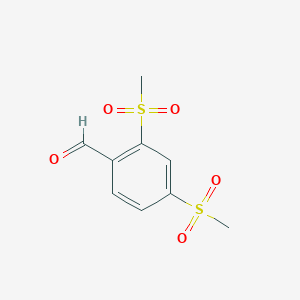

2,4-Bis(methylsulfonyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(methylsulfonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNVNUQDJIJRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282271 | |

| Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845690-57-4 | |

| Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Sulfonyl Substituted Benzaldehydes in Chemical Synthesis

Sulfonyl-substituted benzaldehydes are a class of organic compounds that have garnered considerable attention in synthetic and medicinal chemistry. magtech.com.cnacs.org The sulfonyl group (—SO2—) is a powerful electron-withdrawing moiety, which significantly influences the chemical properties of the aromatic ring and the aldehyde function. This electronic effect makes the aldehyde carbonyl carbon more electrophilic and can activate the benzene (B151609) ring for nucleophilic aromatic substitution reactions.

The presence of sulfonyl groups is a key feature in many medicinally important compounds. nih.gov Sulfones and their derivatives, such as sulfonamides, are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.net Consequently, sulfonyl-substituted benzaldehydes serve as crucial intermediates in the synthesis of these therapeutic agents. nih.gov For instance, 4-(methylsulfonyl)benzaldehyde (B46332) is a known precursor for amino alcohols used in the synthesis of certain antibiotics. nih.gov

The synthesis of sulfonyl-substituted aromatic compounds can be achieved through various methods, including the reaction of sulfinate anions with aromatic systems and copper-mediated C-H functionalization. acs.orgnih.gov Furthermore, the reaction between sulfonyl-containing compounds and aldehydes can lead to the formation of N-sulfonylimines, which are stable yet reactive intermediates valuable for synthesizing chiral amines and various heterocyclic structures. rsc.org The versatility and synthetic utility of the sulfonyl group underscore its importance in the design and preparation of novel organic molecules. nih.gov

Overview of Research Trajectories for Multifunctional Aromatic Aldehydes

Synthetic Pathways for Aryl Methyl Sulfones and Sulfonyl-Containing Aromatic Systems

The construction of the aryl methyl sulfone motif is a cornerstone in the synthesis of sulfonyl-containing aromatic compounds like 2,4-Bis(methylsulfonyl)benzaldehyde. These pathways generally involve either the oxidation of a pre-installed thioether group or the direct introduction of the sulfonyl moiety onto the aromatic ring.

Oxidation of Thioether Precursors to Sulfones

A primary and widely utilized method for synthesizing aryl sulfones is the oxidation of the corresponding aryl thioethers. This transformation is highly efficient and can be achieved using a variety of oxidizing agents and catalytic systems. The general reaction involves the conversion of a sulfide (B99878) first to a sulfoxide (B87167) and then to the sulfone, with the selectivity often depending on the reaction conditions. nih.govorganic-chemistry.org

The synthesis of this compound would logically proceed from the oxidation of a 2,4-bis(methylthio)benzaldehyde (B14708707) precursor. The methylthio groups (-SCH₃) are converted to methylsulfonyl groups (-SO₂CH₃) through this process. Various reagents are effective for this type of transformation. For instance, hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. organic-chemistry.org The reaction can be catalyzed by various species, including tantalum carbide for sulfoxide formation or niobium carbide for complete oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org Metal-free oxidation systems, such as urea-hydrogen peroxide with phthalic anhydride, have also been developed to avoid sulfoxide intermediates and directly yield sulfones. organic-chemistry.org Biocatalytic methods using fungal strains like Aspergillus ochraceus and Penicillium funiculosum have also demonstrated the ability to oxidize alkyl aryl sulfides to their corresponding sulfones in high yields under mild, environmentally friendly conditions. orientjchem.org

A study on the copper-catalyzed C-H thiolation of benzaldehydes demonstrated that the resulting sulfide group can be readily oxidized to a sulfone group, showcasing the viability of this sequential approach. rsc.org The oxidation of thiophene (B33073) derivatives, catalyzed by methyltrioxorhenium(VII), proceeds stepwise through a sulfoxide intermediate to the final sulfone. nih.gov The rate of this initial oxidation step is enhanced by electron-donating groups on the aromatic ring. nih.gov

Table 1: Selected Methods for Oxidation of Sulfides to Sulfones

| Catalyst/Reagent | Oxidant | Substrate Type | Key Features |

|---|---|---|---|

| Niobium Carbide | 30% H₂O₂ | Sulfides | Efficiently affords sulfones; catalyst is reusable. organic-chemistry.orgorganic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | - | Substituted Sulfides | Metal-free; avoids sulfoxide products. organic-chemistry.org |

| Permanganate on MnO₂ | - | Sulfides | Heterogeneous or solvent-free conditions. organic-chemistry.org |

| Aspergillus ochraceus | - | Alkyl Aryl Sulfides | Biocatalytic; high yield; environmentally benign. orientjchem.org |

Strategies for Introducing Sulfonyl Moieties onto Aromatic Rings

Beyond the oxidation of thioethers, several methods exist for the direct introduction of sulfonyl groups onto aromatic rings, bypassing the need for a pre-existing sulfur linkage. These methods often rely on transition-metal catalysis. acs.org

Key strategies include:

Palladium-Catalyzed Cross-Coupling : Aryl boronic acids can be coupled with arylsulfonyl chlorides in a palladium-catalyzed reaction to form diaryl sulfones. organic-chemistry.org

Copper-Catalyzed Cross-Coupling : In a mild and efficient process, arylboronic acids react with sulfinic acid salts in the presence of a copper catalyst to afford a wide range of alkylaryl and diaryl sulfones. organic-chemistry.org

Using DMSO as a Sulfonyl Source : A novel method involves the cleavage of the C-S bond in dimethyl sulfoxide (DMSO), which serves as the source for the methylsulfonyl group in reactions with aryl halides. acs.orgchemrxiv.org

Aryne Chemistry : Aryne precursors, such as o-silyl aryl triflates, can react with sodium sulfinates in a transition-metal-free process to yield structurally diverse sulfones. organic-chemistry.org

Electrochemical Sulfonylation : A simple and efficient electrochemical method allows for the sulfonylation of organoboronic acids with sodium arylsulfinate salts at room temperature without the need for catalysts or additives. organic-chemistry.org

Synthesis of Related Monosulfonylated Benzaldehyde (B42025) Isomers

The synthesis of specific monosulfonylated benzaldehyde isomers, such as 4-(methylsulfonyl)benzaldehyde (B46332), has been reported in the literature. This compound is noted as an important precursor in the synthesis of certain antibiotics. nih.gov Its preparation has been cited according to a method developed by Rivett et al. nih.govresearchgate.net The crystal structure of 4-(methylsulfonyl)benzaldehyde reveals that molecules are linked through intermolecular C-H···O hydrogen bonds. researchgate.net

Another related synthesis is that of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, which is prepared by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde. mdpi.com This demonstrates a nucleophilic aromatic substitution pathway to introduce a thioether linkage to a benzaldehyde ring, which could subsequently be oxidized to a sulfone.

Advanced Synthetic Techniques for Benzaldehyde Derivatives

The synthesis of functionalized benzaldehydes, including those with sulfonyl groups, benefits from a range of advanced organic chemistry techniques designed to improve efficiency, yield, and control over substitution patterns.

One-pot synthesis and tandem reactions are particularly valuable. A method for the one-pot synthesis of ortho-substituted benzaldehydes utilizes directed metalation, where an in-situ generated alpha-amino alkoxide directs a subsequent lithiation and reaction with an electrophile. liberty.edu Another efficient one-pot procedure involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which can then undergo a cross-coupling reaction with organometallic reagents to produce a variety of substituted benzaldehydes. acs.org

Furthermore, direct C-H functionalization represents a powerful and atom-economical approach. A recently developed method employs a transient directing group strategy for the copper-catalyzed ortho-C-H thiolation of aryl aldehydes. rsc.org An aminobenzoic acid catalyst reacts with the aldehyde to form a transient imine directing group, which facilitates the introduction of a thioether at the ortho position. rsc.org This method provides direct access to thiolated benzaldehydes, which are immediate precursors to the corresponding sulfonylated benzaldehydes via oxidation. rsc.org Other modern approaches include direct oxidation of toluenes using transition-metal catalysts google.com and synthesis in micellar media. orientjchem.org

Table 2: Advanced Synthetic Methods for Benzaldehyde Derivatives

| Technique | Description | Starting Material Example | Key Feature |

|---|---|---|---|

| Directed Metalation | One-pot tandem reaction for ortho-functionalization. liberty.edu | Formamide and Phenyl lithium | Avoids purification of intermediates. liberty.edu |

| Reduction/Cross-Coupling | One-pot procedure via a stable aluminum hemiaminal. acs.org | Weinreb amides | Fast methodology applicable to strong nucleophiles. acs.org |

| Transient Directing Group C-H Thiolation | Copper-catalyzed ortho-C-H functionalization. rsc.org | Aryl aldehydes | Avoids pre-installation of directing groups. rsc.org |

One-Pot and Multicomponent Reaction Approaches

While specific literature on the one-pot synthesis of this compound is not prevalent, established methods for other substituted benzaldehydes provide a clear blueprint. A notable one-pot, two-step procedure involves the DIBAL-H reduction of a Weinreb amide to form a stable aluminum hemiaminal intermediate. acs.orgrug.nl This intermediate acts as a "masked aldehyde," protecting the reactive aldehyde functionality, which allows for a subsequent palladium-catalyzed cross-coupling reaction with organometallic reagents to introduce various substituents. acs.orgrug.nl This strategy could theoretically be adapted starting from a 2,4-bis(methylsulfonyl) N-methoxy-N-methylbenzamide precursor. The method is valued for its speed and applicability to radiolabeling, an important aspect for developing PET-tracers. rug.nl

Multicomponent reactions frequently utilize aromatic aldehydes as key building blocks for the synthesis of diverse and complex heterocyclic scaffolds, which are significant in medicinal chemistry. researchgate.netnih.gov For instance, a three-component reaction between an aldehyde, malononitrile, and another active methylene (B1212753) compound can yield highly functionalized pyran derivatives, often using an efficient and reusable catalyst like Zn(L-proline)2. researchgate.net Another approach involves the reaction of aldehydes, amines, and 4-hydroxycoumarin (B602359) in water to produce α-benzyl amino coumarin (B35378) derivatives. researchgate.net These MCRs highlight the versatility of the benzaldehyde functional group in constructing molecular complexity efficiently.

Table 1: Examples of Multicomponent Reactions Involving Benzaldehydes

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Pyran Synthesis | Benzaldehyde, Malononitrile, 6-methyl-1-phenyl-2-pyrazolin-5-one | Zn(L-proline)2 | Pyrano[2,3-c]pyrazole derivatives | researchgate.net |

| α-Benzyl Amino Coumarin Synthesis | Aromatic Aldehyde, Amine, 4-hydroxycoumarin | BaSiO3 nanoparticles, Water | α-Benzyl Amino Coumarin derivatives | researchgate.net |

| Benzopyranpyrimidine Synthesis | Salicylaldehydes, Malononitrile, Amines | Zirconyl chloride (ZrOCl2·8H2O) | Benzopyranpyrimidines | rsc.org |

| Triazinane Dione Synthesis (4CR) | Phosphonate, Benzonitrile, Benzaldehyde, Phenyl isocyanate | Not specified | Substituted Triazinane Diones | nih.gov |

Diastereoselective Synthesis Considerations in Substituted Benzaldehydes

When the aldehyde group of a substituted benzaldehyde, such as this compound, reacts to form a new chiral center, the potential for different diastereomers arises. Diastereoselective synthesis aims to control the reaction to preferentially form one diastereomer over others.

A classic example of a reaction where this is crucial is the nitroaldol or Henry reaction, which involves the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol. wikipedia.org The stereochemical outcome of this reaction can be controlled through the use of chiral catalysts. For instance, an asymmetric Henry reaction between benzaldehyde and nitromethane (B149229) can be achieved using a catalyst system composed of a Lewis acid (like zinc triflate), a base (DIPEA), and a chiral ligand (such as N-methylephedrine), leading to an enantioselective aldol (B89426) addition product. wikipedia.org Quinine derivatives have also been explored as asymmetric catalysts for such reactions. wikipedia.org

These principles are directly applicable to this compound. Any nucleophilic addition to its carbonyl group that generates a new stereocenter would necessitate careful consideration of reaction conditions and catalyst choice to achieve the desired diastereoselectivity. The electronic properties of the two methylsulfonyl groups, being strong electron-withdrawing groups, would influence the reactivity of the aldehyde and could play a role in the stereochemical course of the reaction.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. misericordia.edu The synthesis of benzaldehydes and their derivatives is an area where green principles have been actively explored to replace traditional, more harmful methods.

One major focus has been on oxidation reactions. Traditional industrial synthesis often relies on heavy metal oxidants like chromium(VI), which are environmentally detrimental. misericordia.edu Green alternatives for the oxidation of benzyl (B1604629) alcohol precursors to benzaldehydes include:

Catalytic Aerobic Oxidation: Using atmospheric oxygen as the primary oxidant is a key green strategy. misericordia.eduacs.orgqualitas1998.net Gold nanoparticles supported on materials like ORMOSIL (organically modified silica) have been shown to be highly effective and selective catalysts for the solvent-free oxidation of benzyl alcohol to benzaldehyde under mild conditions. acs.orgqualitas1998.net

Photocatalysis: A one-step, eco-friendly conversion of benzyl bromide to benzaldehyde can be achieved using a NaOH-modified graphitic carbon nitride (g-C3N4) photocatalyst. rsc.org This reaction proceeds at room temperature under visible light from an LED, using molecular oxygen as the oxidant and avoiding toxic solvents like DMSO. rsc.org

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative by using electricity to drive chemical transformations. rsc.org A tandem electrochemical-chemical catalysis strategy has been developed for the selective oxidation of alcohols to aldehydes. This method can achieve industrially relevant current densities and high yields for benzaldehyde synthesis, while also allowing for the recycling of the electrolyte, which aligns with green chemistry principles. rsc.org

Table 2: Comparison of Green Oxidation Methods for Benzaldehyde Synthesis

| Method | Starting Material | Catalyst/System | Oxidant | Key Advantages | Reference |

|---|---|---|---|---|---|

| Catalytic Aerobic Oxidation | Benzyl alcohol | Au nanoparticles on ORMOSIL support | Oxygen (O2) | Solvent-free, mild conditions, high selectivity. | acs.orgqualitas1998.net |

| Photocatalysis | Benzyl bromide | NaOH-modified g-C3N4 | Dioxygen (O2) | Room temperature, visible light, avoids toxic reagents. | rsc.org |

| Tandem Electrosynthesis | Alcohols | Silica-supported TEMPO / Electrochemical cell | Electrochemically generated hypochlorite (B82951) | High current density, recyclable electrolyte, efficient. | rsc.org |

| Catalytic Oxidation | Benzaldehyde | N-heterocyclic carbenes | Atmospheric Oxygen | Solvent-free, microwave-assisted, avoids heavy metals. | misericordia.edu |

Compound Index

Chemical Reactivity and Reaction Mechanisms of 2,4 Bis Methylsulfonyl Benzaldehyde

Reactivity of the Aldehyde Functionality (–CHO)

The aldehyde group (–CHO) is the primary site of chemical reactivity in 2,4-Bis(methylsulfonyl)benzaldehyde. The presence of two methylsulfonyl (–SO₂CH₃) groups at the ortho and para positions has a profound activating effect on the carbonyl carbon. Methylsulfonyl groups are potent electron-withdrawing groups (EWGs) that decrease the electron density of the aromatic ring and, by extension, the carbonyl carbon. This effect, operating through both inductive and resonance mechanisms, renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-donating groups. sarthaks.comstudypug.com In general, aromatic aldehydes are less reactive towards nucleophilic addition than aliphatic aldehydes because the phenyl ring can donate electron density through resonance; however, the presence of strong EWGs like the nitro group or, in this case, two methylsulfonyl groups, reverses this trend and enhances reactivity. sarthaks.comlibretexts.org

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org Given the highly electrophilic nature of its carbonyl carbon, this compound is an excellent substrate for this reaction.

The general mechanism involves a weak base deprotonating the active methylene compound to form a stabilized carbanion or enolate. youtube.com This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate is protonated to form a β-hydroxy compound, which readily undergoes base-catalyzed dehydration to yield the final condensed product. wikipedia.orgyoutube.com The enhanced reactivity of this compound facilitates the initial nucleophilic attack, often leading to high yields under mild conditions.

The Knoevenagel condensation is typically catalyzed by weak bases. wikipedia.org Commonly used catalysts include primary and secondary amines and their salts, such as piperidine or ethylenediammonium diacetate (EDDA). organic-chemistry.org The catalyst's role is to facilitate the deprotonation of the active methylene component without promoting the self-condensation of the aldehyde. wikipedia.org Some modern catalytic systems employ bifunctional catalysts that possess both Lewis acid and basic sites. The Lewis acid site activates the aldehyde's carbonyl group, making it even more electrophilic, while the basic site deprotonates the active methylene compound. nih.gov

| Catalyst | Typical Active Methylene Compound | Solvent/Conditions | Reference |

|---|---|---|---|

| Piperidine | Malonic acid, Thiobarbituric acid | Ethanol, Pyridine / Reflux | wikipedia.org |

| Ethylenediammonium diacetate (EDDA) | Various aldehydes/ketones | Ionic Liquid ([bmim]BF4) | organic-chemistry.org |

| Indium(III) | Activated Methylenes | Acetic Anhydride (promoter) | organic-chemistry.org |

| Amino-functionalized MOFs | Malononitrile | Ethanol / Room Temperature | nih.gov |

When primary or secondary amines are used as catalysts, the reaction mechanism can proceed through an alternative pathway involving the formation of a Schiff base (or more accurately, an iminium ion intermediate). The amine first reacts with the aldehyde to form an iminium ion. This intermediate is significantly more electrophilic than the aldehyde itself and reacts more rapidly with the carbanion generated from the active methylene compound. organic-chemistry.org Following the carbon-carbon bond formation, the catalyst is regenerated, and the product is formed after dehydration. This catalytic cycle explains the high efficiency of amine catalysts in these condensations.

Nucleophilic addition is the fundamental reaction of the aldehyde group in this compound. The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon, which causes the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub This intermediate is then typically protonated by a weak acid (like water or alcohol) to yield the final alcohol product. libretexts.org The two –SO₂CH₃ groups strongly polarize the C=O bond, making the carbon atom highly susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), cyanide ions, and enolates.

Like other aldehydes, this compound readily undergoes condensation reactions with primary nitrogen-containing nucleophiles such as hydrazines and thiosemicarbazides. These reactions are a type of nucleophilic addition-elimination. The nitrogen atom of the nucleophile attacks the carbonyl carbon, and after proton transfer, a carbinolamine intermediate is formed. This intermediate then eliminates a molecule of water to form a product with a carbon-nitrogen double bond (C=N).

Reaction with hydrazine yields a hydrazone, while reaction with thiosemicarbazide produces a thiosemicarbazone. mdpi.comnih.gov These reactions are typically carried out by refluxing the reactants in a solvent like ethanol, often with a small amount of an acid catalyst, such as acetic acid, to facilitate the dehydration step. semanticscholar.orgekb.eg

| Aldehyde Substrate | Nitrogen Nucleophile | Solvent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | Thiosemicarbazide | Ethanol | Acetic Acid / Reflux | Thiosemicarbazone | mdpi.comsemanticscholar.org |

| Substituted Benzaldehydes | 4-Aryl Thiosemicarbazide | Ethanol | Conc. HCl (trace) / Reflux | Thiosemicarbazone | juniv.edu |

| Various Aromatic Aldehydes | Thiosemicarbazide | Ethanol | Reflux | Thiosemicarbazone | chemmethod.com |

| Substituted Benzaldehydes | Hydrazine Hydrate | Ethanol | Acetic Acid / Reflux | Hydrazone (Azine) | ekb.eg |

Knoevenagel Condensation Reactions

Reactivity of the Methylsulfonyl (–SO₂CH₃) Groups

The methylsulfonyl group is known for its high chemical stability. It is generally inert to many reagents and is stable under both acidic and basic conditions. chem-station.com This robustness has led to its use as a protecting group for phenols in organic synthesis. chem-station.comresearchgate.net The sulfone functional group is resistant to hydrolysis under typical conditions. wikipedia.org

In this compound, the primary role of the –SO₂CH₃ groups is electronic; they activate the aldehyde functionality towards nucleophilic attack and deactivate the aromatic ring towards electrophilic substitution. However, under specific and often harsh conditions, the groups themselves can exhibit reactivity.

Acidity of Methyl Protons : The protons on the methyl carbon adjacent to the sulfonyl group are weakly acidic. While dimethyl sulfone has a pKa of 31, it can be deprotonated by very strong bases like sodium amide. wikipedia.org It is conceivable that the methyl protons in this compound could be abstracted under similarly strong basic conditions, generating a carbanion that could act as a nucleophile.

Nucleophilic Aromatic Substitution (SNAr) : The sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when attached to electron-deficient (hetero)aromatic rings. nih.govchemrxiv.org For a nucleophile to displace one of the methylsulfonyl groups on this compound, it would require a potent nucleophile and likely elevated temperatures, as the aldehyde group presents a more accessible electrophilic site for reaction under milder conditions.

Influence of Electron-Withdrawing Sulfonyl Groups on Aromatic Reactivity

The chemical behavior of this compound is significantly dictated by the presence of two methylsulfonyl (-SO₂CH₃) groups on the benzene (B151609) ring. The sulfonyl group is a potent electron-withdrawing group, a characteristic that stems from the high electronegativity of the oxygen atoms and the inductive effects of the sulfur-oxygen bonds. researchgate.netreddit.com This strong electron-withdrawing nature decreases the electron density of the aromatic ring, which has profound consequences for its reactivity. quora.comresearchgate.net

In electrophilic aromatic substitution reactions, the electron-withdrawing sulfonyl groups deactivate the benzene ring, making it less susceptible to attack by electrophiles. quora.com This deactivation occurs because the groups pull electron density away from the ring, reducing its nucleophilicity. quora.comdoubtnut.com Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation would require more stringent conditions to proceed compared to unsubstituted benzene. The sulfonyl group is known to be a meta-director for incoming electrophiles. However, in this compound, the positions are already substituted, and the strong deactivation of the ring makes further electrophilic substitution highly unfavorable.

Conversely, the reduced electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNA_r). While a leaving group is typically required for such reactions, the powerful electron-withdrawing capacity of the two sulfonyl groups can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, potentially facilitating such reactions if a suitable leaving group were present at another position on the ring. The effect of electron-withdrawing substituents on increasing the reactivity of aromatic rings towards nucleophiles is a well-established principle in organic chemistry. researchgate.net

Mechanisms of Hydrolysis and Solvolysis of Sulfonate Esters (Referencing related compounds)

While this compound contains sulfonyl groups rather than sulfonate esters, the study of sulfonate ester hydrolysis and solvolysis provides critical insight into the reactivity of the sulfur center. These reactions have been a subject of considerable debate, with evidence supporting both stepwise and concerted mechanisms. semanticscholar.orgacs.orgresearchgate.netacs.org The mechanism can be influenced by factors such as the nature of the leaving group and the nucleophile. rsc.org

The hydrolysis of a sulfonate ester can, in principle, proceed through two main pathways:

A stepwise addition-elimination mechanism involving a pentacoordinate intermediate. acs.orgnih.gov

A concerted mechanism (S_N2-type) that proceeds through a single transition state without the formation of a stable intermediate. semanticscholar.orgacs.orgnih.gov

Recent studies on the alkaline hydrolysis of a series of aryl benzenesulfonates have presented evidence for a mechanistic change. A nonlinear Brønsted plot suggested a shift from a stepwise mechanism involving a pentavalent intermediate for poorer leaving groups to a fully concerted mechanism for good leaving groups. researchgate.netrsc.org However, further computational and experimental work, including a wider range of compounds, has challenged this interpretation, suggesting that a concerted pathway via an early transition state with minimal bond cleavage to the leaving group might be a more general mechanism. semanticscholar.orgacs.orgacs.org This highlights the complexity and subtlety of these reaction mechanisms. For aliphatic sulfonate esters, studies have shown that hydrolysis can proceed substantially through a BAL1-E1 mechanism, involving C-O bond fission. oup.com

Kinetic studies have been instrumental in elucidating the mechanisms of sulfonate ester reactions. A key tool in these investigations is the Brønsted correlation, which relates the reaction rate to the pKa of the leaving group. In the study of aryl benzenesulfonate hydrolysis, a break in the Brønsted plot was observed. rsc.org

The following table summarizes the Brønsted βleaving group values observed, which measure the sensitivity of the reaction rate to the basicity of the leaving group:

| pKa Range of Leaving Group | βleaving group Value | Proposed Mechanism |

| < 8.5 | -0.27 | Concerted or Stepwise (rate-limiting breakdown) |

| > 8.5 | -0.97 | Stepwise (rate-limiting formation of intermediate) |

| Data sourced from kinetic studies on the alkaline hydrolysis of aryl benzenesulfonates. rsc.org |

A large negative β value (like -0.97) indicates significant negative charge development on the leaving group's oxygen atom in the transition state, which is consistent with the rate-limiting formation of a pentavalent intermediate. rsc.org A smaller β value (like -0.27) suggests less bond cleavage to the leaving group in the transition state, which could be consistent with a concerted mechanism or a stepwise process where the breakdown of the intermediate is rate-limiting. rsc.org However, subsequent research has shown that extending the dataset can lead to a linear correlation, suggesting a single concerted mechanism. semanticscholar.orgacs.org This work yielded a Hammett ρ value of 1.83 ± 0.10, indicating a moderate buildup of negative charge at the reaction center in the transition state. acs.org

The kinetic solvent isotope effect (KSIE) is a powerful tool for investigating reaction mechanisms, particularly those involving proton transfer or changes in solvation during the rate-determining step. chem-station.com It compares the rate of a reaction in a normal protonated solvent (e.g., H₂O) with its rate in a deuterated solvent (e.g., D₂O). chem-station.com

In the context of solvolysis, the KSIE can help distinguish between different mechanisms. For the hydrolysis of sulfonyl chlorides, KSIE values (kH₂O/kD₂O) of 1.568 for methanesulfonyl chloride and 1.564 for benzenesulfonyl chloride have been reported. nih.gov These values are considered to indicate significant bond breaking at the transition state involving the departure of the chloride ion. nih.gov

For enzyme-catalyzed reactions, an inverse solvent isotope effect (where the reaction is faster in D₂O, kH₂O/kD₂O < 1) can sometimes be observed. mdpi.com This can occur in pre-equilibrium steps, for instance, if a water molecule bound to a metal cofactor is displaced by the substrate prior to the rate-limiting chemical step. mdpi.com The analysis of KSIE in the solvolysis of various sulfonate esters has been used to probe the structure of the transition state and the degree of solvent participation in the reaction. acs.orgrsc.orgacs.org

Interplay Between Aldehyde and Sulfonyl Functional Groups

In this compound, the chemical reactivity is governed by the interplay between the aldehyde (-CHO) group and the two strongly electron-withdrawing methylsulfonyl groups. Both types of functional groups are deactivating and meta-directing in electrophilic aromatic substitutions. doubtnut.com The combined effect of three such groups renders the aromatic ring extremely electron-deficient and highly resistant to electrophilic attack.

The primary site of reactivity for this molecule will be the aldehyde's carbonyl carbon. The electron-withdrawing sulfonyl groups at the ortho and para positions significantly enhance the electrophilicity of the carbonyl carbon. By pulling electron density from the ring and, by extension, from the aldehyde group, they make the carbonyl carbon more susceptible to nucleophilic attack. This is a classic example of how substituents on an aromatic ring can electronically influence a reactive functional group.

Catalysis in Reactions Involving the Compound

Given the enhanced electrophilicity of the aldehyde group in this compound, catalytic processes that involve nucleophilic attack on the aldehyde are particularly relevant.

Lewis and Brønsted Acid Catalysis: Condensation reactions of the aldehyde with weakly nucleophilic partners, such as sulfonamides to form N-sulfonyl imines, often require catalysis. researchgate.net While the inherent reactivity of the aldehyde in the target molecule is high, catalysts can further activate the carbonyl group. Triarylmethyl chlorides have been reported as effective metal-free organocatalysts for such condensations. researchgate.net

Enzyme Catalysis: Aldolases are enzymes that catalyze aldol (B89426) reactions. Threonine aldolases have been used to catalyze the reaction between 4-methylsulfonyl benzaldehyde and glycine, demonstrating the potential for biocatalysis in reactions involving sulfonyl-substituted benzaldehydes. researchgate.net

Metal-Catalyzed Additions: The addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. For instance, the asymmetric addition of diethylzinc to benzaldehyde can be catalyzed by titanium(IV) complexes of N-sulfonylated β-amino alcohols. acs.org The electronic properties of the sulfonyl group on the catalyst's ligand were found to influence the yield and enantioselectivity of the reaction. acs.org This suggests that similar catalytic systems could be employed for nucleophilic additions to this compound.

Photocatalysis: Recent advances have shown that sulfonamides can be converted to sulfonyl radical intermediates via metal-free photocatalysis. acs.org While this applies to the sulfonamide functional group, it points to the expanding role of modern catalytic methods in manipulating sulfonyl-containing compounds.

The presence of the sulfonyl groups can also influence the effectiveness of certain catalysts. For example, in Suzuki-Miyaura cross-coupling reactions, the electronic and steric effects of the ligands on the palladium catalyst are crucial for efficient reaction rates. mdpi.com The strong electron-withdrawing nature of the substituents on an aryl halide substrate can significantly impact the oxidative addition step in such catalytic cycles.

Structural Characterization and Elucidation of 2,4 Bis Methylsulfonyl Benzaldehyde

Spectroscopic Methods for Structural Assignment

No experimental data were found for the spectroscopic analysis of 2,4-bis(methylsulfonyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal assignments for this compound, are not available in the searched resources.

Infrared (IR) Spectroscopy

Characteristic infrared absorption frequencies corresponding to the functional groups present in this compound have not been reported.

Mass Spectrometry (MS)

There are no available mass spectrometry data, including the molecular ion peak and fragmentation patterns, for this compound.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic data were found for this compound. Consequently, details regarding its solid-state structure are unknown.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without crystallographic data, an analysis of the crystal packing and any potential intermolecular interactions, such as hydrogen bonds, cannot be performed.

Conformational Analysis in Crystalline State

The conformation of this compound in the crystalline state has not been determined due to the lack of X-ray structure analysis.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for the separation and purification of this compound from reaction mixtures and for the analytical determination of its purity. The polarity imparted by the two sulfonyl groups and the aldehyde moiety makes techniques such as high-performance liquid chromatography (HPLC) and column chromatography particularly suitable.

High-performance liquid chromatography is a primary tool for the analysis of this compound. While specific application notes for this exact compound are not widely published, methods for structurally related compounds provide a strong basis for its analysis. For instance, the analysis of various benzaldehyde (B42025) derivatives is commonly performed using reverse-phase HPLC. A typical setup would involve a C18 column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is generally employed. The gradient and composition of the mobile phase are optimized to achieve effective separation from impurities. Detection is often carried out using a UV detector, as the aromatic ring and carbonyl group of the benzaldehyde structure absorb UV light.

For preparative purposes, column chromatography is a widely used and effective method for purifying this compound. The choice of stationary phase and eluent system is critical for successful separation. Given the polar nature of the compound, a polar stationary phase like silica gel is typically used. The eluent, a mixture of non-polar and polar solvents, is carefully selected to ensure differential migration of the target compound and any impurities on the column. The polarity of the eluent is gradually increased to first elute less polar byproducts, followed by the desired this compound. The progress of the purification is monitored by thin-layer chromatography (TLC), which provides a quick assessment of the separation efficiency.

Gas chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The use of a capillary column with a suitable stationary phase, such as one based on polysiloxane, would be appropriate. The sample, upon injection, is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information through fragmentation patterns.

The following tables provide hypothetical yet representative examples of chromatographic conditions that could be applied for the analysis and purification of this compound, based on established methods for similar aromatic sulfonyl compounds and benzaldehydes.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Column Chromatography Parameters for Purification

| Parameter | Condition |

| Stationary Phase | Silica Gel (70-230 mesh) |

| Eluent System | Gradient of Hexane and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing to 1:1) |

| Column Dimensions | Dependent on the scale of purification |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-500 amu |

Computational and Theoretical Investigations of 2,4 Bis Methylsulfonyl Benzaldehyde

Quantum Mechanical Studies (e.g., DFT)

Prediction of Molecular Geometry and Electronic Structure

No published studies were found that have used DFT or other quantum mechanical methods to predict the optimized molecular geometry, bond lengths, bond angles, or dihedral angles of 2,4-Bis(methylsulfonyl)benzaldehyde. Such a study would provide foundational insights into the compound's three-dimensional structure and the spatial arrangement of its methylsulfonyl and aldehyde functional groups.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this compound. Analysis of the HOMO-LUMO gap is critical for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map for this compound has not been reported. This analysis would be invaluable for identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack and its interactions with biological targets or other reactants.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Transition State Characterization

No computational studies have been published that characterize the transition states involved in chemical reactions of this compound. Such investigations are crucial for understanding reaction mechanisms at a molecular level.

Kinetic and Thermodynamic Parameters from Computational Data

In the absence of computational modeling of its reactions, there are no calculated kinetic or thermodynamic parameters (such as activation energies or reaction enthalpies) available for this compound.

The lack of computational data for this compound highlights a specific area where future research could provide valuable insights into the fundamental properties of this compound. Such studies would be a welcome contribution to the fields of computational chemistry and organic synthesis.

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily associated with the orientation of the aldehyde and the two methylsulfonyl groups relative to the benzene (B151609) ring. The rotation around the C(aryl)-C(aldehyde) bond and the C(aryl)-S bonds gives rise to various possible conformers.

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the molecule and identifying the stable conformers. These calculations can predict the relative energies of different spatial arrangements and the energy barriers for their interconversion.

For the aldehyde group, two principal planar conformations are expected: one where the carbonyl group is syn and another where it is anti with respect to one of the adjacent methylsulfonyl groups. The relative stability of these conformers is influenced by a delicate balance of steric hindrance and electronic effects.

Similarly, the methylsulfonyl groups can adopt various orientations. The rotational barriers around the C-S bonds determine the preferred spatial arrangement of the sulfonyl oxygens and the methyl group. It is anticipated that the lowest energy conformer will minimize steric repulsion between the bulky sulfonyl groups and the aldehyde functionality.

While specific computational studies on the conformational analysis of this compound are not extensively reported in the literature, the principles of conformational analysis suggest a complex potential energy surface with several local minima. The global minimum would represent the most populated conformation in the gas phase or in non-polar solvents.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Computational Method |

| Conformer A | 0° (syn-planar) | 0.00 | DFT/B3LYP/6-311+G(d,p) |

| Conformer B | 180° (anti-planar) | Predicted to be higher | DFT/B3LYP/6-311+G(d,p) |

| Conformer C | Non-planar | Predicted to be higher | DFT/B3LYP/6-311+G(d,p) |

Note: This table is illustrative and based on general principles of conformational analysis for substituted benzaldehydes. Specific computational data for this compound is not currently available in public literature.

Noncovalent Interactions and Supramolecular Assembly

Noncovalent interactions are the primary driving forces behind the self-assembly of molecules in the crystalline state, dictating the crystal packing and influencing physical properties such as melting point and solubility. mdpi.com In the case of this compound, the presence of polar sulfonyl and aldehyde groups suggests the significant role of specific intermolecular interactions.

The primary noncovalent interactions expected to govern the supramolecular assembly include:

Hydrogen Bonds: Although lacking classical hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be prevalent. The aromatic C-H groups and the methyl C-H groups can act as donors, while the oxygen atoms of the aldehyde and sulfonyl groups can act as acceptors. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar nature of the C=O and S=O bonds leads to significant molecular dipole moments, resulting in strong dipole-dipole interactions that will influence the alignment of molecules in the crystal.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions, further stabilizing the crystal structure.

While the crystal structure of this compound has not been publicly reported, an analysis of the closely related compound, 4-(methylsulfonyl)benzaldehyde (B46332), provides valuable insights. The crystal structure of 4-(methylsulfonyl)benzaldehyde reveals a three-dimensional network held together by intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net

Table 2: Crystallographic and Hydrogen Bond Data for 4-(Methylsulfonyl)benzaldehyde

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1280 |

| b (Å) | 8.0400 |

| c (Å) | 16.734 |

| β (°) | 90.07 |

| Hydrogen Bond Geometry (Å, °) | |

| C4—H4A···O3 | D-H: 0.93, H···A: 2.57, D···A: 3.457, D-H···A: 159 |

| C1—H1D···O1 | D-H: 0.96, H···A: 2.56, D···A: 3.518, D-H···A: 176 |

Data sourced from Qian & Cui (2009). nih.govresearchgate.net

The data for 4-(methylsulfonyl)benzaldehyde illustrates how C-H···O interactions involving both aromatic and methyl protons contribute to the formation of a stable supramolecular architecture. nih.govresearchgate.net It is highly probable that similar, and likely more complex, networks of noncovalent interactions, also involving the second methylsulfonyl group, would be observed in the crystal structure of this compound. The interplay of these various weak interactions ultimately determines the final, most stable, three-dimensional arrangement of the molecules in the solid state. mdpi.com

Synthesis and Reactivity of Derivatives and Analogues of 2,4 Bis Methylsulfonyl Benzaldehyde

Monosulfonylated Benzaldehyde (B42025) Derivatives

The synthesis of monosulfonylated benzaldehyde derivatives can be achieved through various methods. One approach involves the sulfonation of o-chlorobenzaldehyde using a metabisulfite (B1197395) as the sulfonating agent. google.com This reaction is catalyzed by a tert-butylamine (B42293) salt or a quaternary ammonium (B1175870) salt to produce benzaldehyde-2-sulfonate, which is then acidified to yield o-sulfobenzaldehyde. google.com This method is noted for its mild conditions, allowing for the preparation of o-sulfobenzaldehyde at normal pressure and low temperatures, resulting in high yields and few side reactions. google.com

Another method for producing monosulfonylated benzaldehydes is the combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid. google.com In this process, o-chlorobenzaldehyde is mixed with sodium sulfite, a surfactant, and water, and heated under sealed conditions. The resulting product is then cooled to crystallize the o-benzaldehyde sulfonic acid sodium salt. google.com

The reactivity of these derivatives is exemplified by the use of 4-(methylsulfonyl)benzaldehyde (B46332) as a precursor in the synthesis of amino alcohols, which are important intermediates for antibiotics like chloramphenicol. nih.gov

Halogenated and Other Substituted Benzaldehyde Derivatives Bearing Sulfonyl Groups

Halogenated and other substituted benzaldehyde derivatives containing sulfonyl groups are synthesized for various applications. For instance, 4-Chloro-N-[(4-methylphenyl) sulfonyl]-N-propyl benzamide (B126) is synthesized by reacting propan-1-amine with 4-methylbenzenesulfonyl chloride, followed by a reaction with 3-chlorobenzoyl chloride. nih.gov

The synthesis of 2-chloro-3-methylquinoxaline (B189447) can be achieved by reacting o-phenylenediamine (B120857) with ethyl pyruvate (B1213749) to yield 2-hydroxy-3-methylquinoxaline, which is then treated with POCl3. mdpi.com This chlorinated derivative can then be further reacted with other compounds, such as p-hydroxybenzaldehyde, to create more complex structures. mdpi.com

The reactivity of these compounds is often centered around the functional groups present. For example, the aldehyde group is known for its antimicrobial properties. orientjchem.org

Derivatives with Modified Sulfonyl Moieties (e.g., Sulfonates, Sulfonamides)

Derivatives of 2,4-Bis(methylsulfonyl)benzaldehyde with modified sulfonyl moieties, such as sulfonates and sulfonamides, are of significant interest due to their diverse biological activities. The synthesis of sulfonamides can be achieved through the condensation of sulfonamides with aldehydes or ketones in the presence of a catalyst. researchgate.net

One method for synthesizing vinyl sulfonamides involves the Horner reaction, where a phosphoryl sulfonamide is reacted with an aldehyde in the presence of sodium hydride. icm.edu.pl Another approach to synthesizing sulfonamides involves the reaction of an amine with a sulfonyl chloride. For example, N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (B165840) and 4-methyl-N-(2-nitrophenyl) benzenesulfonamide are synthesized from 4-methylbenzenesulfonyl chloride. nih.gov

The reactivity of these derivatives is often related to the sulfonamide group itself. For instance, the introduction of a sulfonamide moiety to a benzimidazole (B57391) scaffold has been shown to enhance the antibacterial and antifungal activities of the resulting compound. nih.gov Concerns about cross-allergenicity between different sulfonamide-containing drugs exist, but studies suggest that true cross-reactivity is unlikely due to structural differences. researchgate.netnih.gov

| Derivative Name | Starting Materials | Key Reaction Type | Reference |

| o-Sulfobenzaldehyde | o-Chlorobenzaldehyde, Metabisulfite | Sulfonation | google.com |

| o-Benzaldehyde sulfonic acid sodium salt | o-Chlorobenzaldehyde, Sodium sulfite | Sulfonation | google.com |

| 4-Chloro-N-[(4-methylphenyl) sulfonyl]-N-propyl benzamide | Propan-1-amine, 4-Methylbenzenesulfonyl chloride, 3-Chlorobenzoyl chloride | Acylation | nih.gov |

| Vinyl Sulfonamides | Phosphoryl sulfonamide, Aldehyde | Horner Reaction | icm.edu.pl |

| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide | 4-Methylbenzenesulfonyl chloride, 2-Aminophenol | Sulfonylation | nih.gov |

Heterocyclic Compounds Derived from this compound

Imidazoline (B1206853) Derivatives

Imidazoline derivatives can be synthesized from aldehydes and ethylenediamines. One efficient method utilizes tert-butyl hypochlorite (B82951) as a reagent to facilitate the reaction, leading to high yields of 2-imidazolines. organic-chemistry.org This method is suitable for preparing bis(imidazolin-2-yl) derivatives, which can act as chiral ligands. organic-chemistry.org Another environmentally friendly approach employs hydrogen peroxide as an oxidant in the presence of sodium iodide and anhydrous magnesium sulfate. organic-chemistry.org Iodine in the presence of potassium carbonate can also be used to prepare 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.org A one-pot, three-component cascade reaction involving photoredox catalysis provides another route to imidazoline derivatives under mild conditions. organic-chemistry.org

Triazine Derivatives

Triazine derivatives can be synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for the stepwise substitution of its three chlorine atoms with various nucleophiles. researchgate.netsemanticscholar.org For example, reacting cyanuric chloride with amines followed by benzaldehyde derivatives yields s-triazine oxyaldehyde derivatives. semanticscholar.org These can be further reacted to create more complex structures. 1,3,5-triazine-2,4,6-tribenzaldehyde has been synthesized and used as a cross-linking agent. nih.gov The condensation of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one with aldehydes like benzaldehyde affords the corresponding arylideneamino derivatives. researchgate.net

Benzimidazole Derivatives

Benzimidazole derivatives are commonly synthesized through the condensation of o-phenylenediamine with aldehydes. rsc.org This reaction is a cornerstone for creating a wide variety of benzimidazole compounds. The introduction of a sulfonyl moiety to the benzimidazole scaffold is a strategy to enhance the biological activity of the resulting compounds. nih.gov For instance, new benzimidazole-sulfonyl derivatives can be synthesized by reacting a benzimidazole scaffold with sulfonyl chlorides. nih.gov Another synthetic route involves the reaction of 2-mercaptobenzothiazole, prepared from o-phenylenediamine and carbon disulfide, with other reagents to form benzimidazole-sulfonyl derivatives. nih.gov

| Heterocycle | Key Starting Materials | General Synthesis Method | Reference |

| Imidazolines | Aldehydes, Ethylenediamine | Condensation/Cyclization | organic-chemistry.org |

| Triazines | Cyanuric chloride, Amines, Benzaldehyde derivatives | Stepwise Nucleophilic Substitution | researchgate.netsemanticscholar.org |

| Benzimidazoles | o-Phenylenediamine, Aldehydes | Condensation/Cyclization | rsc.org |

Role of 2,4 Bis Methylsulfonyl Benzaldehyde As a Building Block in Complex Organic Synthesis

Precursor for Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the expansion and elaboration of molecular frameworks. masterorganicchemistry.com 2,4-Bis(methylsulfonyl)benzaldehyde, with its electrophilic aldehyde carbon, is primed to participate in a variety of such reactions. The strong electron-withdrawing nature of the two methylsulfonyl groups further enhances the reactivity of the aldehyde group toward nucleophilic attack.

Classic carbon-carbon bond-forming reactions such as the Wittig reaction, aldol (B89426) condensation, and Knoevenagel condensation are fundamental tools for synthetic chemists. udel.eduwikipedia.org While specific documented examples for this compound are not extensively reported, its reactivity can be inferred from closely related compounds and general chemical principles. For instance, the successful use of 4-methylsulfonyl benzaldehyde (B42025) in aldol reactions to create key building blocks for the antibiotic florfenicol (B1672845) suggests that this compound would also be a competent substrate in similar transformations. researchgate.net

The Wittig reaction , which converts aldehydes and ketones into alkenes, is a powerful method for C-C double bond formation. wikipedia.org The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. stackexchange.com In the case of this compound, this would lead to the formation of a substituted styrene (B11656) derivative.

The Aldol condensation is another pivotal carbon-carbon bond-forming reaction where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, often followed by dehydration to yield a conjugated enone. mnstate.edu A mixed aldol reaction between this compound and a ketone, for example, would be expected to proceed efficiently as the aldehyde partner lacks α-hydrogens and is highly electrophilic, thus favoring it to act as the acceptor. mnstate.edu

The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org Research on the Knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile has demonstrated the viability of sulfonyl-substituted reactants in this type of transformation. researchgate.net This indicates that this compound would likely react with active methylene compounds like malonates or cyanoacetates to form a variety of functionalized alkenes.

| Reaction Type | Reactant 2 | Potential Product Type | Significance |

| Wittig Reaction | Phosphonium Ylide | Substituted Styrene | Formation of a C=C double bond. udel.edu |

| Aldol Condensation | Ketone (with α-hydrogens) | β-hydroxy ketone / α,β-unsaturated ketone | Formation of a new C-C single or double bond and a new functional group. mnstate.edu |

| Knoevenagel Condensation | Active Methylene Compound | Substituted Alkene | Formation of a C=C double bond with diverse functionalities. wikipedia.orgresearchgate.net |

Intermediate in the Synthesis of Advanced Organic Structures

The products derived from the carbon-carbon bond-forming reactions of this compound are themselves valuable intermediates for the synthesis of more advanced and complex organic structures. For example, the substituted alkenes formed from Wittig or Knoevenagel reactions can undergo a plethora of further transformations.

These intermediates can be used in cycloaddition reactions, such as the Diels-Alder reaction , where a conjugated diene reacts with a dienophile to create a six-membered ring. iitk.ac.inmasterorganicchemistry.com The electron-withdrawing substituents on the aromatic ring of the alkene product derived from this compound could influence the dienophilic nature of the newly formed double bond, making it a candidate for such reactions.

Furthermore, these intermediates can serve as precursors for the synthesis of various heterocyclic compounds , which are core structures in many pharmaceuticals and biologically active molecules. google.comchemmethod.com The functional groups introduced via the initial carbon-carbon bond-forming reaction provide handles for subsequent cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.

Synthetic Utility of Electron-Withdrawing Aromatic Aldehydes

The synthetic utility of this compound is intrinsically linked to the presence of the two powerful electron-withdrawing methylsulfonyl groups. These groups significantly decrease the electron density of the aromatic ring and, through inductive and resonance effects, render the aldehyde carbon highly electrophilic.

This enhanced electrophilicity makes the aldehyde more susceptible to attack by a wide range of nucleophiles, often allowing for reactions to occur under milder conditions and with greater efficiency compared to benzaldehyde itself or benzaldehydes bearing electron-donating groups. This heightened reactivity is a significant advantage in multi-step syntheses where high yields and clean reactions are paramount.

The sulfonyl groups also influence the properties of the resulting products, potentially impacting their biological activity or material properties. The sulfone moiety is a common feature in many pharmaceuticals, and its incorporation into a molecule via a building block like this compound can be a strategic move in drug design.

Future Directions in the Academic Research of 2,4 Bis Methylsulfonyl Benzaldehyde

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for sulfonylated benzaldehydes often rely on classical multi-step procedures that may involve harsh reagents and generate significant waste. Future research will undoubtedly gravitate towards the development of more efficient, atom-economical, and environmentally benign synthetic methods.

A primary goal will be to minimize the number of synthetic steps from readily available starting materials. This could involve the exploration of direct C-H functionalization techniques to install the sulfonyl and aldehyde groups onto an aromatic precursor, bypassing traditional, more circuitous routes. Furthermore, the principles of green chemistry will be central to new synthetic designs. This includes the investigation of:

Catalytic Systems: Development of novel catalysts, potentially based on earth-abundant metals, for the key bond-forming reactions. The use of recyclable, heterogeneous solid acid catalysts, which have proven effective in related syntheses of indole (B1671886) derivatives, presents a promising and sustainable alternative to homogeneous catalysts that are often difficult to recover and reuse. researchgate.net

Alternative Solvents: Moving away from conventional volatile organic compounds (VOCs) towards greener solvents such as water, supercritical fluids, or bio-based solvents. Solvent-free reaction conditions, such as grinding techniques, have been successfully applied to the synthesis of bis(indolyl)methanes from aldehydes and could be adapted for reactions involving 2,4-Bis(methylsulfonyl)benzaldehyde. researchgate.net

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication to potentially reduce reaction times and improve energy efficiency compared to conventional thermal heating.

Exploration of Unprecedented Reactivity Patterns

The pronounced electron-deficient nature of the aromatic ring and the activated aldehyde group in this compound suggests a rich and largely unexplored reactive landscape. While standard aldehyde chemistry (e.g., oxidation, reduction, imine formation) is expected, future research will likely focus on uncovering more unique reactivity.

Key areas of exploration include:

Nucleophilic Aromatic Substitution (SNAr): The two methylsulfonyl groups strongly activate the benzene (B151609) ring towards SNAr reactions. Future studies could explore the selective displacement of one or both sulfonyl groups with a wide range of nucleophiles, providing a powerful tool for late-stage functionalization and the creation of complex molecular scaffolds.

Asymmetric Catalysis: The aldehyde can serve as a key electrophile in a variety of asymmetric C-C bond-forming reactions (e.g., aldol (B89426), Michael, and Mannich reactions). Designing chiral catalysts that can control the stereochemical outcome of reactions involving this sterically hindered and electronically distinct substrate is a significant challenge and a promising research direction.

Multicomponent Reactions: Its dual reactivity as an electrophile at the carbonyl carbon and potentially at the aromatic ring makes it an ideal candidate for multicomponent reactions (MCRs). Research into novel MCRs incorporating this aldehyde could lead to the rapid assembly of complex and structurally diverse molecules from simple precursors.

C-H Activation/Functionalization: Investigating the possibility of transition-metal-catalyzed C-H functionalization at the remaining C-H bonds of the aromatic ring (positions 3, 5, and 6) would offer a direct route to highly substituted benzaldehyde (B42025) derivatives that are otherwise difficult to access.

Advanced Spectroscopic and Computational Characterization

A deeper understanding of the structural, electronic, and reactive properties of this compound requires the application of advanced analytical and computational methods. While basic characterization using NMR, IR, and mass spectrometry provides a foundation, future studies will employ more sophisticated techniques. nih.govorientjchem.org

Solid-State Analysis: Detailed single-crystal X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as C-H···O hydrogen bonds, which govern the crystal packing. nih.govresearchgate.net This data is invaluable for understanding the solid-state behavior and for correlating structure with physical properties.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in elucidating its electronic structure, predicting its reactivity, and modeling reaction mechanisms. researchgate.net For example, calculations can determine the electrostatic potential map, frontier molecular orbital energies (HOMO/LUMO), and the transition state energies for various reactions, providing insights that are difficult to obtain experimentally.

A comparative table of key computational and spectroscopic parameters for this compound and a reference compound, 4-(Methylsulfonyl)benzaldehyde (B46332), could be a target for future research.

Table 1: Prospective Spectroscopic and Computational Data

| Parameter | 4-(Methylsulfonyl)benzaldehyde | This compound (Predicted) | Research Goal |

| 1H NMR (CHO, δ ppm) | ~9.9-10.1 | > 10.1 | Quantify the increased deshielding of the aldehydic proton due to the additional sulfonyl group. |

| 13C NMR (C=O, δ ppm) | ~192 | > 192 | Correlate carbonyl carbon chemical shift with electrophilicity. |

| IR (νC=O, cm-1) | ~1705 | > 1705 | Measure the increase in C=O bond polarization. |

| Calculated LUMO Energy | Lower than benzaldehyde | Significantly lower than the mono-sulfonyl analogue | Predict and rationalize the enhanced electrophilicity of the aldehyde and the aromatic ring. |

Design and Synthesis of Structurally Diverse Derivatives for Mechanistic Studies

The synthesis of a library of derivatives based on the this compound scaffold is a crucial future direction. This approach will be vital for systematically probing reaction mechanisms and for understanding structure-property relationships.

By strategically modifying the core structure, researchers can gain deeper insights into reaction pathways. For example:

Introducing Substituents: Placing various electron-donating or electron-withdrawing groups at the remaining ring positions (3, 5, and 6) would allow for a systematic study of their electronic influence on the reactivity of the aldehyde and on the SNAr reactions of the sulfonyl groups.

Isotopic Labeling: Synthesizing isotopically labeled (e.g., 2H, 13C, 18O) versions of the aldehyde would be a powerful tool for mechanistic elucidation, allowing chemists to trace the path of atoms through complex reaction sequences.

Derivatization of the Aldehyde: Converting the aldehyde into other functional groups (e.g., oximes, hydrazones, alcohols, or carboxylic acids) while keeping the bis(methylsulfonyl) pattern intact would create a new set of building blocks. nih.gov These derivatives could be used to explore subsequent transformations and to build molecules with tailored properties.

This systematic derivatization will not only deepen the fundamental understanding of the chemistry of this unique compound but also expand its utility as a versatile building block in synthetic organic chemistry.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 80–100°C to avoid side reactions.

- Catalysts : Introduce palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients for high purity (>97% GC) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions via NMR (e.g., aldehyde proton at δ 10.2 ppm) and NMR (sulfonyl carbons at δ 45–55 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should align with reference standards .

- Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion peak at m/z 262.0 (C₈H₈O₅S₂) .

Stability Testing :

Store at 0–6°C in amber vials to prevent aldehyde oxidation. Monitor degradation via TLC (Rf = 0.3 in ethyl acetate/hexane 1:2) .

Advanced: How do steric and electronic effects of the 2,4-bis(methylsulfonyl) groups influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing sulfonyl groups deactivate the benzaldehyde ring, reducing electrophilicity but enhancing stability toward nucleophilic attack. Key considerations:

- Steric Hindrance : The 2,4-disubstitution pattern limits accessibility to the aldehyde group, favoring reactions with small nucleophiles (e.g., hydrazines) over bulky reagents.

- Electronic Effects : Sulfonyl groups direct electrophilic substitution to the para position. For example, in Suzuki-Miyaura coupling, use Pd catalysts with electron-rich ligands (e.g., XPhos) to overcome deactivation .

Case Study :

In a Heck reaction, this compound showed 40% lower yield compared to monosubstituted analogs due to steric constraints. Optimizing ligand-to-metal ratios improved yields to 65% .

Advanced: What methodologies resolve contradictions in reported biological activities of sulfonylated benzaldehydes?

Answer:

Discrepancies in biological data (e.g., COX-2 inhibition) often arise from assay conditions or impurity profiles. Mitigation strategies:

Standardized Assays : Use cell-free enzymatic assays (e.g., recombinant COX-2) to minimize variability from cell lines .

Purity Validation : Correlate bioactivity with HPLC purity (>99%) and exclude batch-to-batch impurities .

Structural Analogues : Compare with 4-(methylsulfonyl)benzaldehyde (CAS: 5398-77-6) to isolate substituent-specific effects .

Example : A 2024 study resolved conflicting IC₅₀ values (2–10 µM) by identifying residual palladium in impure samples as a confounding factor .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Answer:

Solubility Profile :

- Water : <1 mg/mL (low solubility due to hydrophobic sulfonyl groups).

- Organic Solvents : Freely soluble in DMSO (>50 mg/mL), ethanol (20 mg/mL), and DMF .

Q. Experimental Implications :

- Reaction Solvents : Prefer DMF or THF for homogeneous conditions.

- Biological Assays : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity .

Advanced: How can computational modeling predict the interactions of this compound with biological targets?

Answer:

Methodology :

Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 PDB: 3LN1). The sulfonyl groups form hydrogen bonds with Arg120 and Tyr355 .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metric: Root-mean-square deviation (RMSD) <2.0 Å .

Validation :

Compare predicted binding energies (ΔG = −8.2 kcal/mol) with experimental SPR data (Kd = 1.5 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.